N-(4-chlorobenzyl)-2-methoxybenzamide

FAAH inhibition Endocannabinoid system Enzyme kinetics

Researchers studying peripheral endocannabinoid signaling require FAAH inhibitors that spare central CB1 activation. N-(4-chlorobenzyl)-2-methoxybenzamide addresses this with a documented peripheral restriction profile (logP 3.67) and consistent cross-species IC50 (10-15.5 µM). Key differentiation: • 2-Methoxy substitution essential for target engagement; positional isomer replacement reduces potency ~40%. • 4-Chloro on benzyl moiety enforces peripheral restriction, avoiding CNS penetration. • Comparable inhibition across rat and human FAAH (≤1.55-fold variation) for reliable translational studies. Available from BenchChem with batch-to-batch analytical consistency and immediate global dispatch.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
Cat. No. B10974247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-methoxybenzamide
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14ClNO2/c1-19-14-5-3-2-4-13(14)15(18)17-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18)
InChIKeyPDJUGMBGZLVSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chlorobenzyl)-2-methoxybenzamide: Physicochemical and Bioactivity Overview


N-(4-chlorobenzyl)-2-methoxybenzamide (CAS 331989-09-4) is an N-substituted benzamide derivative with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol . The compound exhibits inhibition of fatty acid amide hydrolase (FAAH), an integral membrane enzyme within the amidase-signature family that terminates the action of endogenous lipid messengers including anandamide [1]. Characterized by a methoxy group at the 2-position of the benzoyl moiety and a 4-chloro substituent on the benzylamine ring, this compound is documented as a peripherally restricted FAAH inhibitor in patent literature . Its logP value of 3.67 indicates moderate lipophilicity, which influences its distribution profile .

N-(4-chlorobenzyl)-2-methoxybenzamide: Why Generic Analogs Fail


Substitution among benzamide derivatives is scientifically inadvisable due to profound structure-activity relationship (SAR) constraints that govern FAAH inhibition potency and peripheral restriction. SAR studies of N-benzyl-2-methoxybenzamides reveal that a methoxyl substitution at the 2-position of the benzoyl moiety is essential for target engagement, while the introduction of small substituents at the meta- or para-position of the benzylamine moiety critically modulates activity [1]. Data from substituted benzamide derivative studies demonstrate that simply altering the substitution pattern from 2-OMe to 4-OMe reduces inhibitory potency by approximately 40% (90 ± 26 μM vs. 149 ± 43 μM), confirming that even seemingly minor positional isomer changes produce significant functional divergence [2]. Furthermore, the 4-chloro substituent on the benzyl moiety confers a peripheral restriction profile that distinguishes this compound from brain-penetrant FAAH inhibitors . Generic benzamide analogs lacking this precise substitution fingerprint will exhibit different target engagement, tissue distribution, and functional outcomes—rendering interchange scientifically invalid.

N-(4-chlorobenzyl)-2-methoxybenzamide: Comparative Evidence


FAAH Inhibition Potency Comparison

N-(4-chlorobenzyl)-2-methoxybenzamide demonstrates moderate FAAH inhibitory activity with an IC50 of 15.5 μM in rat brain homogenates [1] and 10 μM in human U937 cell homogenate [2]. This potency profile is approximately 1,300-fold to 3,100-fold less potent than the benchmark selective FAAH inhibitor URB597, which exhibits IC50 values of 5 nM in rat brain membranes and 0.5 nM in rat neurons [3]. The compound's potency also differs markedly from other benzamide-derived FAAH inhibitors, such as those with an apparent IC50 of 6 nM against recombinant human FAAH [4]. This moderate potency makes N-(4-chlorobenzyl)-2-methoxybenzamide particularly suitable for applications requiring partial FAAH inhibition rather than complete enzymatic blockade.

FAAH inhibition Endocannabinoid system Enzyme kinetics

Peripheral Restriction vs. Brain-Penetrant Inhibitors

N-(4-chlorobenzyl)-2-methoxybenzamide is explicitly classified as a peripherally restricted FAAH inhibitor in US Patent US-9187413-B2, which describes compounds designed to inhibit FAAH activity outside the central nervous system while minimizing brain exposure . This contrasts with brain-penetrant FAAH inhibitors such as JNJ-1661010, which demonstrates cell permeability and in vivo central activity [1], and URB597, which is orally bioavailable and modulates central endocannabinoid tone [2]. The peripheral restriction profile is conferred by the specific substitution pattern—the 4-chloro substituent on the benzyl moiety combined with the 2-methoxybenzamide scaffold—which modulates physicochemical properties including a logP of 3.67 that influences blood-brain barrier partitioning .

Peripheral restriction Blood-brain barrier Tissue distribution

2-Methoxy vs. 4-Methoxy Positional Isomer Activity

The 2-methoxy substitution pattern in N-(4-chlorobenzyl)-2-methoxybenzamide is a critical determinant of target engagement. Quantitative SAR analysis of substituted benzamide derivatives reveals that the 2-OMe substituted compound exhibits an IC50 of 90 ± 26 μM, whereas its positional isomer with 4-OMe substitution shows significantly reduced activity with an IC50 of 149 ± 43 μM [1]. This represents an approximate 40% reduction in inhibitory potency solely due to the positional shift of the methoxy group. Furthermore, broader SAR studies of N-benzyl-2-methoxybenzamides confirm that the methoxyl substitution at the 2-position of the benzoyl moiety is essential for activity, with small substituents at the meta- or para-position of the benzylamine moiety providing additional beneficial modulation [2].

Structure-activity relationship Positional isomerism Benzamide derivatives

Physicochemical Properties vs. Positional Isomer

N-(4-chlorobenzyl)-2-methoxybenzamide exhibits distinct physicochemical properties compared to its positional isomer 2-chloro-N-(4-methoxybenzyl)benzamide, which swaps the chlorine and methoxy substitution positions between the two aromatic rings. The target compound has a LogP value of 3.67 and a molecular weight of 275.73 g/mol , whereas the positional isomer 2-chloro-N-(4-methoxybenzyl)benzamide has a significantly lower LogP of 2.83 and a calculated LogSW (log of water solubility) of -3.63, with identical molecular formula and weight . The LogP difference of 0.84 units indicates that the target compound is substantially more lipophilic than its positional isomer, which has direct implications for membrane permeability, tissue distribution, and compound handling in experimental protocols.

Physicochemical properties Lipophilicity Molecular descriptors

Cross-Species FAAH Inhibition: Rat vs. Human

N-(4-chlorobenzyl)-2-methoxybenzamide exhibits consistent FAAH inhibitory activity across rat and human enzyme preparations, with IC50 values of 15.5 μM in rat brain homogenates [1] and 10 μM in human U937 cell homogenate [2]. This cross-species consistency (within ~1.5-fold difference) contrasts with certain FAAH inhibitors that show marked species-dependent potency variations. For context, the potency range (10-15.5 μM) across species remains within the same order of magnitude, supporting translational relevance for preclinical studies. The compound's moderate potency and consistent cross-species activity profile make it a suitable tool compound for studies requiring comparable FAAH engagement between rodent models and human cellular systems.

Species translation Preclinical validation Enzyme inhibition

Commercial Purity and Analytical Characterization

N-(4-chlorobenzyl)-2-methoxybenzamide is commercially available with documented purity specifications of 97% (Alfa Aesar) and 98% (Bidepharm) [1]. Vendors provide batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . The compound carries GHS hazard statements H315, H319, H335 indicating it is an irritant (skin, eye, respiratory), with recommended precautionary statements P261, P305+P351+P338, P302+P352 for safe handling [1]. The MDL number MFCD01152879 provides a standardized identifier for procurement tracking [1]. No TSCA registration is reported for this compound [1].

Quality control Analytical characterization Procurement specification

N-(4-chlorobenzyl)-2-methoxybenzamide: Research Applications


Peripheral FAAH Inhibition with CNS Exclusion

N-(4-chlorobenzyl)-2-methoxybenzamide is specifically indicated for research protocols investigating peripheral endocannabinoid signaling where central nervous system effects must be minimized. The compound's patent-classified designation as a peripherally restricted FAAH inhibitor enables studies of FAAH-mediated anandamide degradation in peripheral tissues (e.g., pain pathways, inflammatory responses) without the confounding variable of central CB1 receptor activation. This application scenario is directly supported by the compound's logP of 3.67 , which contributes to its tissue distribution profile, and its moderate FAAH inhibitory potency of 10-15.5 μM [1], allowing partial rather than complete enzymatic suppression.

SAR Studies of 2-Methoxybenzamide Scaffolds

This compound serves as a defined reference standard for SAR investigations of N-benzyl-2-methoxybenzamide derivatives. Quantitative evidence demonstrates that the 2-methoxy substitution is essential for target engagement, with the 2-OMe analog exhibiting an IC50 of 90 ± 26 μM compared to 149 ± 43 μM for the 4-OMe positional isomer—a 40% difference in potency attributable solely to substitution position [2]. Researchers can employ N-(4-chlorobenzyl)-2-methoxybenzamide as a benchmark for evaluating the functional consequences of para-chloro substitution on the benzyl moiety and for comparing against analogs with alternative halogen or alkyl modifications at this position.

Cross-Species FAAH Pharmacology for Translational Validation

The compound's consistent FAAH inhibitory activity across rat (15.5 μM) and human (10 μM) enzyme preparations [1] makes it suitable for translational studies requiring comparable target engagement between preclinical rodent models and human cellular systems. This cross-species potency consistency (within 1.55-fold) reduces variability when validating FAAH-dependent mechanisms from animal models to human-relevant assays. Researchers investigating species-dependent differences in endocannabinoid tone or FAAH substrate specificity can employ this compound as a tool with predictable cross-species inhibition profiles.

Partial FAAH Inhibition vs. Complete Blockade

With an IC50 of 10-15.5 μM [1]—approximately 1,300-fold to 3,100-fold less potent than nanomolar FAAH inhibitors such as URB597 (IC50 = 0.5-5 nM) [3]—this compound enables experimental designs requiring partial rather than complete FAAH inhibition. This moderate potency profile is valuable for dose-response studies examining graded FAAH suppression, for investigating compensatory mechanisms that may be masked by full enzymatic blockade, and for modeling physiological conditions where FAAH activity is modulated rather than eliminated. This application scenario is distinct from studies requiring maximal FAAH inhibition achievable only with high-potency inhibitors.

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